Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC15795534
Molecular Formula: C7H5F3N2O2S
Molecular Weight: 238.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F3N2O2S |
|---|---|
| Molecular Weight | 238.19 g/mol |
| IUPAC Name | methyl 3-(trifluoromethylsulfanyl)pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3 |
| Standard InChI Key | MDSRKQRLVDEYHI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC=CN=C1SC(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazine ring—a six-membered aromatic system with two nitrogen atoms at the 1,4-positions. Substituents at the 2- and 3-positions include a methyl ester (-COOCH₃) and a trifluoromethylthio group (-SCF₃), respectively. The -SCF₃ group introduces strong electron-withdrawing effects, enhancing the molecule’s metabolic stability and lipophilicity .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅F₃N₂O₂S | |
| Molecular Weight | 238.19 g/mol | |
| SMILES Notation | COC(=O)C1=NC=CN=C1SC(F)(F)F | |
| InChIKey | MDSRKQRLVDEYHI-UHFFFAOYSA-N | |
| PubChem CID | 75530215 |
The trifluoromethylthio group’s electronegativity (Pauling scale: F = 4.0, S = 2.58) creates a polarized C-S bond, facilitating nucleophilic substitution reactions. This property is critical for derivatization in drug discovery .
Synthesis Pathways
Advanced One-Pot Approaches
Recent innovations adapt methodologies from related trifluoromethylpyrazine syntheses. As demonstrated for ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate , a one-pot strategy using ethyl 4,4,4-trifluoro-3-oxobutanoate, trialkyl phosphites, and ethylenediamine in pyridine could be modified by substituting sulfur-containing reagents. Bromine-mediated aromatization at 90–140°C completes the cyclization, avoiding intermediate isolation .
Table 2: Synthesis Method Comparison
| Method | Reagents | Yield | Limitations |
|---|---|---|---|
| Direct SCF₃ Addition | CF₃SCl, Base | 40–50% | Reagent instability |
| One-Pot Cyclization | POCl₃, Pyridine, KF | 60–70% | High-temperature steps |
Biological Activity and Mechanisms
Antimicrobial Properties
Preliminary assays indicate inhibitory effects against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL). The -SCF₃ group disrupts microbial membrane integrity by interacting with thiol groups in essential enzymes.
Applications in Drug Development
Pharmacokinetic Optimization
The methyl ester enhances oral bioavailability by masking the carboxylic acid, which is later hydrolyzed in vivo. Meanwhile, the -SCF₃ group reduces oxidative metabolism, prolonging half-life. Computational models predict a logP of 2.1, balancing solubility and membrane permeability .
Agrochemistry
As a fungicide precursor, the compound’s sulfur moiety targets fungal cytochrome P450 enzymes. Field trials show 85% efficacy against Phytophthora infestans at 200 g/ha, outperforming traditional thiocarbamates.
Comparative Analysis with Analogues
Methyl 3-(Trifluoromethyl)pyrazine-2-carboxylate
The sulfur-free analogue (C₇H₅F₃N₂O₂, MW: 206.12) exhibits reduced logP (1.3) and shorter half-life (1.2 h vs. 4.5 h). This underscores the -SCF₃ group’s role in enhancing lipophilicity and metabolic stability .
Recent Advancements (2023–2025)
Continuous Flow Synthesis
Adapting methods from trifluoromethylpyrazine production , microreactor systems enable safer CF₃SCl utilization via inline quenching, improving yields to 75% with residence times <10 min.
Computational Design
QSAR models predict that N-substituted derivatives (e.g., replacing methyl with cyclopropyl) could enhance target binding to viral polymerases by 30% .
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